molecular formula C8H8N2O B1386759 (1H-Indazol-7-YL)methanol CAS No. 1092961-09-5

(1H-Indazol-7-YL)methanol

Cat. No. B1386759
CAS RN: 1092961-09-5
M. Wt: 148.16 g/mol
InChI Key: CDFSPQVWOQHSMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . The synthesis of indazoles has been achieved through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .


Molecular Structure Analysis

The molecular structure of “(1H-Indazol-7-YL)methanol” can be analyzed using various computational methods. For instance, the PubChem database provides detailed information about its structure, including the InChI code, InChIKey, and Canonical SMILES .


Chemical Reactions Analysis

The synthesis of 1H-indazoles involves various chemical reactions. For instance, a Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 148.16 g/mol. More detailed properties might be available in specialized chemical databases or literature.

Scientific Research Applications

Chemical Reactions and Properties

  • Addition Mechanism Studies : The reaction of NH-indazoles with formaldehyde in aqueous hydrochloric acid has been studied using solution and solid-state nuclear magnetic resonance (NMR) and crystallography. This study focuses on the mechanism of the formation of N1-CH2OH derivatives of indazole, including (1H-indazol-7-yl)methanol (Alkorta et al., 2022).

  • Catalyst in Chemical Synthesis : A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which relates to the structural family of this compound, was used to form a complex with CuCl. This complex acted as a catalyst in the Huisgen 1,3-dipolar cycloaddition, showcasing the potential of indazole derivatives in catalysis (Ozcubukcu et al., 2009).

  • Synthesis of Pyrazole and Isoxazoleyl Derivatives : Research involving the synthesis of methanone derivatives and isoxazoleyl from compounds including this compound has been conducted. This demonstrates the utility of indazole derivatives in creating novel organic compounds (Hote & Lokhande, 2014).

  • Corrosion Inhibition : Derivatives of this compound, such as triazole derivatives, have been studied as corrosion inhibitors for mild steel in acidic mediums. This indicates the potential application of indazole derivatives in industrial corrosion protection (Ma et al., 2017).

  • Electrocatalytic Synthesis : Indazole derivatives have been used in the electrocatalytic synthesis of dihydroquinazolin-4(1H)-ones, demonstrating their role in facilitating chemical reactions under specific conditions (Liu et al., 2021).

Safety and Hazards

Safety information for “(1H-Indazol-7-YL)methanol” indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Therefore, the development of new synthetic approaches and the exploration of their biological activities could be potential future directions .

Mechanism of Action

Target of Action

Indazole-containing compounds have been known to target a variety of enzymes and receptors, including hiv protease, serotonin receptors, aldol reductase, and acetylcholinesterase . These targets play crucial roles in various biological processes, such as viral replication, neurotransmission, glucose metabolism, and nerve signal transmission.

Mode of Action

Indazole derivatives have been reported to inhibit, regulate, and/or modulate their targets, leading to changes in the biological processes they are involved in . For instance, they can inhibit enzyme activity, modulate receptor signaling, or interfere with protein-protein interactions.

Biochemical Pathways

These could include pathways related to viral replication, neurotransmission, glucose metabolism, and nerve signal transmission .

Pharmacokinetics

Indazole is known to be a highly soluble compound , which suggests that (1H-Indazol-7-YL)methanol might also have good solubility, potentially leading to good bioavailability.

Result of Action

Based on the known effects of indazole derivatives, it can be speculated that this compound might have potential therapeutic effects, such as antiviral, antidepressant, anti-inflammatory, and antibacterial activities .

Action Environment

For instance, the solubility of indazole derivatives can be influenced by the polarity of the solvent , which could in turn affect the bioavailability and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

(1H-Indazol-7-YL)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to act as an organic catalyst in acid-base catalysis, redox reactions, and carbon-carbon bond formation reactions . The compound interacts with enzymes such as cyclooxygenase-2 (COX-2), where it inhibits the production of inflammatory mediators like prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) . These interactions highlight the compound’s potential in modulating inflammatory responses and other biochemical pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to exert anti-inflammatory effects by inhibiting the production of inflammatory mediators in osteoarthritis cartilage . Additionally, it affects cell function by modulating the activity of enzymes involved in metabolic pathways, thereby influencing cellular metabolism. The impact on gene expression includes the regulation of genes associated with inflammation and cell proliferation, making this compound a potential therapeutic agent for inflammatory and proliferative diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of COX-2, inhibiting its activity and reducing the production of inflammatory mediators . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with the enzyme’s active site. Additionally, this compound modulates gene expression by interacting with transcription factors and signaling pathways involved in inflammation and cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its biological activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity. These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of enzymes involved in the metabolism of arachidonic acid, leading to the production of anti-inflammatory mediators . Additionally, this compound affects the levels of metabolites associated with inflammation and cellular proliferation, further highlighting its role in modulating metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound interacts with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm and nucleus, where it exerts its effects on gene expression and enzyme activity . The localization of this compound in these compartments is essential for its role in modulating cellular processes and therapeutic applications.

properties

IUPAC Name

1H-indazol-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-7-3-1-2-6-4-9-10-8(6)7/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFSPQVWOQHSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CO)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657124
Record name (1H-Indazol-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1092961-09-5
Record name 1H-Indazole-7-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092961-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1H-Indazol-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indazol-7-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In a round-bottomed flask, ethyl 1H-indazole-7-carboxylate (600 mg, 3.15 mmol) was dissolved in THF (16 ml). The light yellow solution was cooled to 0° C. and lithium aluminum hydride (1.0 M in THF, 3.8 ml, 3.8 mmol) was added dropwise. The bright yellow reaction mixture was stirred at 0° C. for 1.25 h then sodium sulfate decahydrate was carefully added. When gas evolution had stopped, the ice bath was removed, sodium sulfate was added and the mixture was stirred for 30 min at room temperature. The suspension was filtered over Celite and rinsed with ethyl acetate/methanol. The filtrate was concentrated to afford (1H-indazol-7-yl)-methanol as a light yellow solid which was used without further purification.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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